molecular formula C12H13N5O3 B5673879 [4-(Tetrazol-1-yl)phenyl] morpholine-4-carboxylate

[4-(Tetrazol-1-yl)phenyl] morpholine-4-carboxylate

Cat. No.: B5673879
M. Wt: 275.26 g/mol
InChI Key: BBVUFHOUSDVJOV-UHFFFAOYSA-N
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Description

[4-(Tetrazol-1-yl)phenyl] morpholine-4-carboxylate is a compound that combines a tetrazole ring with a morpholine ring, connected through a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Tetrazol-1-yl)phenyl] morpholine-4-carboxylate typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group and subsequent coupling with morpholine-4-carboxylate. One common method involves the cyclization of an azide with a nitrile to form the tetrazole ring, followed by a coupling reaction with a phenyl derivative and morpholine-4-carboxylate under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

[4-(Tetrazol-1-yl)phenyl] morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the tetrazole ring or the phenyl group.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized tetrazole derivatives, while substitution reactions can introduce different functional groups onto the phenyl ring .

Scientific Research Applications

[4-(Tetrazol-1-yl)phenyl] morpholine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of [4-(Tetrazol-1-yl)phenyl] morpholine-4-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in biological systems. This binding can modulate the activity of these targets, leading to various biological effects. The phenyl and morpholine groups contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    [4-(Tetrazol-1-yl)phenyl] morpholine-4-carboxylate: Unique due to its combination of tetrazole and morpholine rings.

    Tetrazole derivatives: Often used in medicinal chemistry for their bioactivity.

    Morpholine derivatives: Commonly found in pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of this compound lies in its structural combination of a tetrazole ring and a morpholine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

[4-(tetrazol-1-yl)phenyl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3/c18-12(16-5-7-19-8-6-16)20-11-3-1-10(2-4-11)17-9-13-14-15-17/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVUFHOUSDVJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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